SARS-CoV-2 Mpro-IN-9
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Overview
Description
SARS-CoV-2 Mpro-IN-9 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-9 typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form a triketone. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
SARS-CoV-2 Mpro-IN-9 has several scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein processing.
Medicine: Explored as a potential antiviral drug for treating COVID-19.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
SARS-CoV-2 Mpro-IN-9 exerts its effects by binding to the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s ability to cleave viral polyproteins, which are necessary for viral replication. The compound interacts with key residues in the protease’s active site, forming a stable complex that prevents substrate access and enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
Boceprevir: Originally used for hepatitis C treatment, repurposed for SARS-CoV-2.
Uniqueness
SARS-CoV-2 Mpro-IN-9 is unique due to its specific binding affinity and inhibitory potency against the SARS-CoV-2 main protease. Its molecular structure allows for strong interactions with the protease’s active site, making it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C20H14N2O4 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2,3-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O4/c23-15-11-14-16(18(25)17(15)24)20(26)22(13-9-5-2-6-10-13)19(21-14)12-7-3-1-4-8-12/h1-11,23-25H |
InChI Key |
PNPMYLKONYDRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=C(C(=C3C(=O)N2C4=CC=CC=C4)O)O)O |
Origin of Product |
United States |
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